2-Chloro-5-(2,3-dimethylbenzoyl)pyridine

Lipophilicity Drug-likeness ADME

Sourcing an incorrect isomer or unsubstituted benzoylpyridine analog can derail synthesis of patent-protected insecticides (e.g., US5304651) and orexin receptor antagonists (e.g., US8742106). This compound's unique 2,3-dimethylbenzoyl group directs regioselectivity via ortho-steric shielding and tuned electron density, ensuring faithful reproduction of literature protocols. - 97% purity minimizes confounding impurities in biological assays. - Available for research use with flexible pack sizes to support SAR and scale-up. - Direct, hassle-free global shipping from BenchChem's validated inventory.

Molecular Formula C14H12ClNO
Molecular Weight 245.7 g/mol
CAS No. 1187168-10-0
Cat. No. B1392279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(2,3-dimethylbenzoyl)pyridine
CAS1187168-10-0
Molecular FormulaC14H12ClNO
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C2=CN=C(C=C2)Cl)C
InChIInChI=1S/C14H12ClNO/c1-9-4-3-5-12(10(9)2)14(17)11-6-7-13(15)16-8-11/h3-8H,1-2H3
InChIKeyNZVRJIDXJVNJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine – Overview


2-Chloro-5-(2,3-dimethylbenzoyl)pyridine is a heterocyclic building block belonging to the 2-chloropyridine benzophenone class. Its molecular formula is C₁₄H₁₂ClNO (MW 245.71 g/mol) , featuring a 2-chloropyridine core acylated at the 5-position with a 2,3-dimethylphenyl group. The compound is supplied as a research chemical with a typical purity of 97% . This specific substitution pattern introduces both steric hindrance and electronic modulation relative to unsubstituted or mono-methylated analogs, directly influencing reactivity in cross-coupling and condensation reactions. The compound serves primarily as a synthetic intermediate in the preparation of agrochemicals and pharmaceutical candidates .

1 Heterocyclic building block2-Chloropyridine benzophenone scaffold for agrochemical and pharmaceutical intermediate synthesis.
2 2,3-dimethyl substitution patternSupports steric and electronic modulation studies in cross-coupling and condensation reactions.
3 97% purity specificationMay support reproducible synthetic protocol outcomes; lot-specific QC review recommended.

Why Generic Analogs Fail to Replace 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine


Substitution with a generic 2-chloropyridine benzophenone without a 2,3-dimethylphenyl group can fundamentally alter reaction outcomes. The ortho-methyl substituent at the 2-position of the phenyl ring introduces significant steric shielding of the carbonyl group, slowing nucleophilic attack and directing regioselectivity in subsequent transformations. Furthermore, the electron-donating methyl groups at the 2- and 3-positions modulate the electronic density of the benzoyl moiety, impacting its reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. Using the unsubstituted analog (2-chloro-5-benzoylpyridine) or isomers with different methyl substitution patterns (e.g., 2,4- or 3,5-dimethyl) would lead to divergent reaction kinetics and product profiles, necessitating the procurement of this specific compound for validated synthetic protocols.

Steric profile
Ortho-methyl substitution at the 2-position creates steric shielding that may slow nucleophilic attack compared to 2-chloro-5-benzoylpyridine; substitution with unsubstituted or para-methyl analogs may shift reaction kinetics.
Electronic modulation
The 2,3-dimethyl electron-donating pattern modulates benzoyl moiety reactivity; 2,4- or 3,5-dimethyl isomers may produce divergent regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings.
Isomer identity
Generic 2-chloropyridine benzophenone analogs lacking the specific 2,3-dimethylphenyl group may not support validated synthetic protocols; product profiles may differ substantially.

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine vs. Closest Dimethyl Isomers


Lipophilicity vs. Closest Dimethyl Isomers

The 2,3-dimethyl substitution pattern on the benzoyl ring yields a computed lipophilicity value that differs from its positional isomers. Based on predicted XLogP3-AA values, 2-chloro-5-(2,3-dimethylbenzoyl)pyridine exhibits an XLogP3-AA of 4.0 (estimated via structural analogy and class-level interpolation) [1]. In contrast, the 2,4-dimethyl isomer (CAS 1187165-32-7) has a reported XLogP3-AA of 3.9 [2], while the 3,5-dimethyl isomer (CAS 1187169-87-4) is predicted to have a lower XLogP3-AA of 3.8 due to the absence of ortho-methyl shielding. This difference of 0.1–0.2 log units, though subtle, corresponds to a 25–60% difference in partition coefficient and can influence passive membrane permeability and protein binding in cell-based assays.

Lipophilicity vs. isomers
Class-level inference
XLogP3-AA ~4.0 (target); 2,4-dimethyl isomer: 3.9; 3,5-dimethyl isomer: ~3.8. Δ = +0.1 to +0.2.
Supports isomer-specific lipophilicity review.
Predicted values; experimental LogP/D not reported. Data to verify.
Lipophilicity Drug-likeness ADME Medicinal Chemistry

Steric Hindrance and Carbonyl Reactivity

The presence of an ortho-methyl group at the 2-position of the phenyl ring creates substantial steric hindrance around the carbonyl carbon. This effect is quantitatively reflected in differences in reaction yields under standardized coupling conditions. In a class-level study of benzoylpyridine analogs, it was observed that ortho-methyl substituted derivatives exhibited up to a 30% reduction in reaction rate for Grignard additions compared to para-substituted counterparts, and required more forcing conditions (elevated temperature, longer reaction times) to achieve comparable conversion [1]. The 2,3-dimethyl substitution pattern of the target compound combines both ortho-steric shielding and meta-electron donation, a unique profile not found in 2,4- or 3,5-isomers.

Carbonyl reactivity
Class-level inference
Estimated up to 30% rate reduction for ortho-substituted vs. para-substituted benzoylpyridine analogs in Grignard addition model system.
Supports steric profile review for synthetic planning.
Class-level evidence; direct measurement for this compound not reported. Data to verify.
Steric Effects SNAr Reactivity Cross-Coupling Synthetic Chemistry

Purity and Reproducibility

Commercially available 2-chloro-5-(2,3-dimethylbenzoyl)pyridine is consistently supplied with a minimum purity of 97% as determined by the vendor's QC protocols . This high purity is critical for minimizing batch-to-batch variability in sensitive reactions such as catalytic couplings where impurities can poison catalysts. In contrast, some lower-purity analogs (e.g., certain 2-chloro-5-benzoylpyridine lots are offered at 95% purity) may contain chlorinated byproducts that interfere with downstream applications . The specified 97% purity ensures that researchers can rely on consistent performance without the need for additional purification steps, saving time and reducing solvent waste.

Purity specification
Supplier data
97% minimum purity (vendor QC); some lower-purity analogs offered at 95%.
Supports procurement purity context; may reduce impurity-related synthetic risk.
Analytical method not disclosed. Lot-specific review recommended.
Purity QC Reproducibility Procurement

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine Applications


Synthesis of 5-Substituted 2-Chloropyridine Insecticides

As documented in patent literature (US5304651), 5-substituted 2-chloropyridines serve as key intermediates for highly efficient insecticides [1]. The 2,3-dimethylbenzoyl moiety provides the necessary lipophilic balance for target penetration. Using this specific intermediate ensures the correct steric and electronic environment for subsequent heterocycle formation, directly impacting the efficacy of the final active ingredient.

Fungicidal Benzoylpyridine Derivatives

Benzoylpyridine derivatives are a well-established class of agricultural fungicides (e.g., DE60130454T2) [2]. The 2-chloro-5-(2,3-dimethylbenzoyl)pyridine scaffold allows for further functionalization via the chloro substituent (e.g., Suzuki coupling) to introduce diverse aryl groups. The 2,3-dimethyl substitution on the benzoyl ring is hypothesized to enhance metabolic stability and target binding in the fungal organism, making it a valuable starting material for novel fungicide development.

Orexin Receptor Antagonist Synthesis

The 2-chloropyridine core is a privileged structure in orexin receptor antagonist programs (e.g., US8742106) [3]. The 2,3-dimethylbenzoyl group of this specific intermediate imparts distinct conformational constraints compared to unsubstituted benzoyl analogs, potentially influencing binding pose and selectivity between OX1 and OX2 receptor subtypes. Researchers can utilize this building block to rapidly access novel analogs for SAR studies in sleep disorder and addiction research.

Factor Xa Inhibitor Building Block

Substituted benzene derivatives, including those bearing chloropyridyl ketone motifs, have been claimed as activated blood coagulation factor X inhibitors (WO2002042270A1) [4]. The 2-chloro-5-(2,3-dimethylbenzoyl)pyridine can serve as a late-stage intermediate for introducing the 2-chloropyridyl-benzoyl pharmacophore. Its high purity (97%) and well-defined structure reduce the risk of introducing variable impurities that could confound biological assay results.

Application
Selection Property
Validation Focus
Synthesis of 5-substituted 2-chloropyridine insecticides
2,3-dimethylbenzoyl lipophilic balance for target penetration
Endpoint response of target active ingredient in model systems
Fungicidal benzoylpyridine derivative development
Scaffold for Suzuki coupling diversification via chloro substituent
Structure-activity relationship review for target organism binding
Orexin receptor antagonist SAR studies
Conformational constraints imparted by 2,3-dimethylbenzoyl group
OX1/OX2 subtype selectivity interpretation in binding assays
Factor Xa inhibitor building block preparation
High-purity 2-chloropyridyl-benzoyl pharmacophore introduction
Biological assay reproducibility and impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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